Dicyclohexylamine borane (DICAB) is a bench-stable, solid amine-borane complex utilized as a chemoselective reducing agent, a controlled hydroboration reagent, and a borylation precursor. Unlike traditional free borane complexes such as borane-tetrahydrofuran (BTHF) or borane-dimethyl sulfide (BMS)—which are highly moisture-sensitive, flammable, and require strict cold-chain logistics—DICAB is an air-stable powder that can be handled without specialized Schlenk line equipment. The presence of two bulky cyclohexyl groups provides exceptional steric shielding to the boron-nitrogen bond, elevating its thermal decomposition threshold to 118 °C [1]. This combination of ambient stability, odor-free handling, and predictable reactivity makes it a high-value procurement choice for scaling up pharmaceutical syntheses and advanced material formulations where process safety and logistical simplicity are paramount.
Procurement teams often default to borane-dimethyl sulfide (BMS) or simpler amine-boranes like dimethylamine borane (DMAB) due to lower unit costs, but these generic substitutions frequently fail during process scale-up. BMS introduces severe odor, toxicity, and flammability risks, necessitating specialized ventilation and anhydrous handling that inflate operational overhead. Conversely, while simple amine-boranes like DMAB are easier to handle, they suffer from premature thermal dehydrogenation at relatively low temperatures (e.g., 65 °C), limiting their use in heated reactions [1]. Furthermore, in advanced borylation workflows, less sterically hindered amine-boranes tend to form unreactive dimers, drastically reducing the yield of the desired monomeric products [2]. Dicyclohexylamine borane solves both issues: its bulky ligands prevent unwanted dimerization during catalysis and significantly raise the thermal stability threshold, ensuring reproducible, high-yield performance in demanding industrial environments.
The thermal stability of an amine-borane dictates its safety profile during storage, transport, and heated batch reactions. Thermogravimetric analysis demonstrates that dicyclohexylamine borane exhibits an exothermic dehydrogenation onset at 118 °C. In direct contrast, the less sterically hindered dimethylamine borane begins dehydrogenation at just 65 °C, and ammonia-borane at 100 °C [1]. This elevated thermal threshold confirms the stabilizing influence of the bulky dicyclohexyl ligands.
| Evidence Dimension | Exothermic dehydrogenation onset temperature |
| Target Compound Data | 118 °C |
| Comparator Or Baseline | 65 °C (Dimethylamine borane) |
| Quantified Difference | 53 °C higher thermal stability threshold |
| Conditions | Thermogravimetric analysis (TGA) of solid amine-boranes |
Eliminates the need for cold-chain logistics and prevents premature reagent degradation during high-temperature batch reactions.
In the synthesis of pinacol arylboronates via tandem iodination/dehydroiodination, the steric bulk of the amine-borane is critical to preventing unwanted dimerization of the aminoborane intermediate. When tested in the one-pot borylation of 4-iodoanisole, dicyclohexylamine borane—a monomer-forming complex—achieved a 90% isolated yield. Under identical conditions, the primarily dimer-forming dimethylamine borane yielded only 58% of the desired product [1].
| Evidence Dimension | Isolated yield of pinacol arylboronate |
| Target Compound Data | 90% yield |
| Comparator Or Baseline | 58% yield (Dimethylamine borane) |
| Quantified Difference | 32% absolute increase in product yield |
| Conditions | One-pot borylation of 4-iodoanisole via tandem iodination/dehydroiodination |
Ensures high conversion rates in pharmaceutical intermediate synthesis, reducing raw material waste and complex purification steps.
Runaway exothermic reactions are a major hazard when using free borane complexes in large-scale hydroborations. Dicyclohexylamine borane acts as a controlled-release reagent; it hydroborates alkenes only after thermal dissociation. At 80 °C in toluene, the pseudo-first-order rate constant for the hydroboration of cyclohexene using dicyclohexylamine borane is 4.8 × 10^-5 s^-1. This rate is approximately 300 times lower than that of free borane under identical conditions [1].
| Evidence Dimension | Pseudo-first-order reaction rate constant |
| Target Compound Data | 4.8 × 10^-5 s^-1 |
| Comparator Or Baseline | ~300 times faster (Free borane) |
| Quantified Difference | Two orders of magnitude reduction in reaction rate |
| Conditions | Hydroboration of cyclohexene at 80 °C in toluene |
Provides a predictable, slow-release kinetic profile that dramatically improves process safety and temperature control in industrial reactors.
Atom transfer radical additions (ATRA) often rely on highly reactive alkylboranes like triethylborane (BEt3), which is notoriously pyrophoric and reacts violently with oxygen at -78 °C. Dicyclohexylamine borane offers a bench-stable alternative. It remains completely air-stable at room temperature and efficiently initiates radical additions upon heating, driving the reaction to 93% conversion in 3 hours at 60 °C in MTBE [1]. The steric demand of the dicyclohexyl groups prevents the re-formation of the Lewis base-pair, ensuring rapid subsequent hydroborations.
| Evidence Dimension | Handling safety and initiation conditions |
| Target Compound Data | Air-stable solid, initiates at 60 °C (93% conversion in 3h) |
| Comparator Or Baseline | Pyrophoric liquid, reacts violently at -78 °C (Triethylborane, BEt3) |
| Quantified Difference | Transition from extreme cryogenic hazard to bench-stable thermal initiation |
| Conditions | Radical initiation for ATRA of alkyl halides in MTBE |
Allows facilities to perform radical chemistry without the severe fire risks, specialized containment, and cryogenic overhead required for pyrophoric initiators.
Because dicyclohexylamine borane eliminates the flammability, severe odor, and moisture sensitivity associated with borane-dimethyl sulfide (BMS) and borane-THF, it is the optimal choice for large-scale reductions of carbonyls and nitriles. Its controlled thermal dissociation profile prevents runaway exotherms, making batch processing significantly safer and reducing the need for cryogenic cooling infrastructure [1].
In medicinal chemistry, synthesizing pinacol arylboronates via tandem iodination/dehydroiodination requires an amine-borane that resists dimerization. Dicyclohexylamine borane’s bulky ligands ensure the formation of reactive monomeric intermediates, delivering >90% yields where simpler amine-boranes fail, streamlining the production of Suzuki-Miyaura coupling partners [2].
For atom transfer radical additions (ATRA) and advanced polymerization techniques, dicyclohexylamine borane serves as a highly effective, air-stable radical initiator. It completely replaces the need for pyrophoric triethylborane (BEt3), allowing researchers to set up reactions on the benchtop and initiate them safely with mild heating (60 °C) [3].
Irritant